molecular formula C10H13[15N]O4 B602653 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 686353-29-7

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No. B602653
M. Wt: 272.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one” is a chemical compound with the molecular formula C10H13N5O5 . It is also known as Guanosine-13C-15N2 hydrate . This compound is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.


Molecular Structure Analysis

The molecular weight of this compound is 286.22 g/mol . The InChI string representation of its structure is InChI=1S/C10H13N5O5/c11-10-13-7-4 (8 (19)14-10)12-2-15 (7)9-6 (18)5 (17)3 (1-16)20-9/h2-3,5-6,9,16-18H,1H2, (H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 . The compound has 3 defined atom stereocenters .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 155 Ų and a complexity of 446 . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 286.08909316 g/mol .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

Tautomerism, the ability of a chemical compound to exist in two (or more) interconvertible forms differing in the position of a proton, plays a crucial role in nucleic acid chemistry. The tautomeric forms of purines and pyrimidines influence DNA stability and mutations. In a study examining the tautomerism of nucleic acid bases, researchers found that environmental interactions could significantly alter tautomeric equilibria, potentially leading to spontaneous mutations. The study highlights the importance of understanding these equilibria for molecular biology and genetics (Person et al., 1989).

Soil Organic Nitrogen Chemistry

Purine and pyrimidine derivatives contribute to soil nitrogen content, playing critical roles in soil fertility and agricultural productivity. A review on the chemistry of soil organic nitrogen revealed that heterocyclic nitrogen compounds, including purines, represent a significant portion of soil nitrogen. This study underscores the ecological and agricultural significance of understanding nitrogenous compounds in soil (Schulten & Schnitzer, 1997).

Bioactive Nucleobase Analogues

Research into bioactive nucleobase analogues has demonstrated the medicinal chemistry potential of purine derivatives. Furanyl- or thienyl-substituted nucleobases and nucleosides show promising antiviral, antitumor, and antimicrobial activities. These findings suggest the potential for developing new therapeutic agents based on modified purine structures (Ostrowski, 2022).

Antioxidant Activity and Chemical Analysis

Purine derivatives are also explored for their antioxidant properties, critical in preventing oxidative stress-related diseases. Analytical methods for determining antioxidant activity highlight the significance of structural analysis in understanding the efficacy of such compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-(15N)azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m1/s1/i11+1,12+1,13+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-ACCIVEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 3
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 4
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 5
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 6
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.